molecular formula C8H22O3Si2 B14703143 Tetraethyldisiloxane-1,3-diol CAS No. 18420-10-5

Tetraethyldisiloxane-1,3-diol

Cat. No.: B14703143
CAS No.: 18420-10-5
M. Wt: 222.43 g/mol
InChI Key: LYDOHRFVHHOBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Siloxane-Diols as Synthetic Intermediates and Monomers

Siloxane-diols are highly valued as synthetic intermediates due to the reactive nature of their silanol (B1196071) (Si-OH) groups. These functional groups can readily undergo condensation reactions with a variety of other molecules, making them ideal for the synthesis of more complex organosilicon compounds. For instance, they are instrumental in the preparation of polysiloxanes with precisely controlled architectures.

Their bifunctional nature, with two hydroxyl groups, also allows them to act as monomers in polymerization reactions. This leads to the formation of linear or cyclic polysiloxanes, which are the backbone of silicone polymers. The properties of the resulting polymers can be tailored by varying the organic substituents on the silicon atoms.

Evolution of Research Perspectives on Disiloxane-1,3-diol Architectures

Historically, research into disiloxane-1,3-diols focused on their fundamental synthesis and reactivity. Early studies laid the groundwork for understanding their basic chemical behavior. Over time, the focus has shifted towards harnessing their unique structural features for advanced applications. Researchers are now exploring how the specific arrangement of substituents on the silicon atoms influences the macroscopic properties of materials derived from these diols. For example, studies on related disiloxanediols have shown that these molecules can self-assemble into highly ordered crystalline structures, such as columnar arrays, through intermolecular hydrogen bonding. researchgate.net This has opened up new possibilities for their use in materials science and nanotechnology.

Scope and Research Trajectories for Tetraethyldisiloxane-1,3-diol

While specific research on this compound is not as extensively documented as its tetramethyl counterpart, the existing body of knowledge on siloxane-diols provides clear directions for future investigation. Key research trajectories include:

Polymer Chemistry: Investigating the use of this compound as a monomer for the synthesis of novel polysiloxanes. The presence of ethyl groups, as opposed to methyl groups, is expected to impart different properties to the resulting polymers, such as increased flexibility and altered solubility.

Materials Science: Exploring the self-assembly of this compound and its derivatives to create new materials with tailored optical, electronic, or mechanical properties.

Coordination Chemistry: Utilizing the diol as a ligand for the synthesis of new metal-organosilicon complexes, which could have applications in catalysis or as precursors for ceramic materials.

To provide a clearer understanding of the fundamental properties of this class of compounds, the following table presents key chemical data for the closely related and well-studied Tetramethyl-1,3-disiloxanediol.

PropertyValue
Molecular Formula C4H14O3Si2
Molecular Weight 166.32 g/mol alfa-chemistry.com
CAS Number 1118-15-6 alfa-chemistry.com
IUPAC Name hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane alfa-chemistry.com
Canonical SMILES CSi(O)OSi(C)O alfa-chemistry.com
InChI InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 alfa-chemistry.com
InChIKey PFEAZKFNWPIFCV-UHFFFAOYSA-N alfa-chemistry.com

Detailed research findings on disiloxane-1,3-diols have demonstrated their thermal stability and solubility in common organic solvents, which allows for processes like sublimation without decomposition. researchgate.net X-ray crystallography studies have been pivotal in revealing the formation of columnar or sheet-like arrays in the solid state, governed by intermolecular hydrogen bonding. researchgate.net These structural insights confirm their potential as building blocks for more complex structures like ladder oligosilsesquioxanes. researchgate.net

The synthesis of various disiloxane-1,3-diols has been achieved through methods such as the hydrolysis of diisocyanatodisiloxanes or tetrachlorodisiloxane. researchgate.net These synthetic routes offer pathways to a range of diols with different organic substituents, enabling the fine-tuning of their properties for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18420-10-5

Molecular Formula

C8H22O3Si2

Molecular Weight

222.43 g/mol

IUPAC Name

[diethyl(hydroxy)silyl]oxy-diethyl-hydroxysilane

InChI

InChI=1S/C8H22O3Si2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

LYDOHRFVHHOBBF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(O)O[Si](CC)(CC)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Disiloxane 1,3 Diols

Established Synthetic Routes for Disiloxane-1,3-diols

The traditional and most straightforward methods for synthesizing disiloxane-1,3-diols, including the tetraethyl derivative, rely on the hydrolysis of reactive silicon precursors followed by a controlled condensation step.

Hydrolysis and Condensation Pathways for Silanols

The foundational approach to tetraethyldisiloxane-1,3-diol involves a two-step process initiated by the hydrolysis of a suitable diethylsilane (B7801327) precursor, most commonly diethyldichlorosilane. This initial step yields diethylsilanediol (B1587089), which subsequently undergoes controlled condensation to form the desired disiloxane-1,3-diol.

The hydrolysis of diethyldichlorosilane is a rapid reaction where the chlorine atoms are substituted by hydroxyl groups upon reaction with water, producing diethylsilanediol and hydrochloric acid as a byproduct. The intermediate diethylsilanediol is often not isolated due to its propensity to self-condense.

The subsequent condensation of diethylsilanediol molecules leads to the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule, resulting in this compound. The reaction conditions, such as temperature, pH, and solvent, must be carefully controlled to favor the formation of the dimeric diol over the production of longer polysiloxane chains or cyclic siloxanes. While specific yields for this compound are not extensively reported in publicly available literature, the general principle is well-established for analogous dialkyldisiloxane-1,3-diols. For instance, the hydrolysis of corresponding diisocyanatodisiloxanes or tetrachlorodisiloxane has been utilized to synthesize 1,3-dimethyl- and 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diols. researchgate.net

PrecursorReaction TypeProductReference
DiisocyanatodisiloxanesHydrolysis1,3-Disubstituted-1,3-dialkoxydisiloxane-1,3-diols researchgate.net
TetrachlorodisiloxaneHydrolysis1,3-Disubstituted-disiloxane-1,1,3,3-tetraols researchgate.net

Hydrosilylation Approaches in Hydroxyl-Functionalized Siloxane Synthesis

Hydrosilylation offers an alternative and versatile route for the synthesis of hydroxyl-functionalized siloxanes. This method involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. To generate hydroxyl-functionalized siloxanes, a molecule containing both an unsaturated group and a protected hydroxyl group can be reacted with a silane (B1218182) containing an Si-H bond. Subsequent deprotection of the hydroxyl group yields the desired product.

While specific examples detailing the synthesis of this compound via hydrosilylation are not prevalent, the general utility of this reaction is widely recognized in silicone chemistry for creating a variety of organofunctional siloxanes. tum.dedntb.gov.uaresearchgate.net The reaction is typically catalyzed by transition metal complexes, most notably those containing platinum, such as Karstedt's catalyst. dntb.gov.uanih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (α- vs. β-addition). nih.gov

Advanced Catalytic Systems in Disiloxane-1,3-diol Synthesis

To improve selectivity, yield, and reaction conditions, advanced catalytic systems are being explored for the synthesis of disiloxane-1,3-diols. These include transition metal-based catalysts and, more recently, organocatalytic methods.

Transition Metal Catalysis for Si-H Functionalization

Transition metal catalysts are pivotal in modern organosilicon chemistry, particularly for the functionalization of Si-H bonds and the formation of Si-O bonds. psu.edu While directly applied to this compound synthesis is not widely documented, related transformations highlight their potential. For instance, palladium-catalyzed cross-coupling reactions of organosilanols and organosilanolates are well-established for forming C-Si bonds but also demonstrate the reactivity of silanols in the presence of transition metals. sigmaaldrich.com

Furthermore, transition metal complexes have been shown to catalyze the dehydropolymerization of silanes to form polysilanes, a process involving the formation of Si-Si bonds. nih.gov The principles of activating silicon-containing molecules with transition metals are broadly applicable and suggest potential for developing catalytic cycles for the controlled synthesis of specific oligosiloxanes like this compound. The activation of Si-Si σ bonds by transition-metal complexes is another area of active research with implications for siloxane synthesis. psu.edu

Catalyst TypeReactionRelevance
Palladium ComplexesCross-coupling of organosilanolsDemonstrates reactivity of silanols
Platinum Complexes (e.g., Karstedt's catalyst)HydrosilylationKey for functionalized siloxane synthesis
Rhodium and Iridium ComplexesHydrolysis of dihydrosilanesSelective synthesis of hydrosilanols and silanediols acs.org

Organocatalytic Methods for Diol Formation

Organocatalysis has emerged as a powerful, metal-free alternative for promoting various chemical transformations, including the formation of siloxane bonds. nih.gov The condensation of silanols to form disiloxanes can be catalyzed by both acids and bases. adhesivesmag.com

Recent studies have shown that homoconjugated acids can be highly effective catalysts for the polycondensation of α,ω-disilanols, leading to high molecular weight siloxanes with low formation of cyclic byproducts. nih.gov This approach offers a high degree of control over the condensation process. Additionally, the hydrolysis of 1,3-dihydrido-disiloxanes to 1,3-disiloxanediols has been successfully demonstrated using both base-catalyzed and organocatalytic methods, employing reagents like 2,2,2-trifluoroacetophenone (B138007) under basic conditions with hydrogen peroxide. nih.govacs.org These metal-free methods are attractive due to their reduced environmental impact and potential for high selectivity.

Catalyst SystemReaction TypeKey FeaturesReference
Homoconjugated AcidsSilanol (B1196071) PolycondensationHigh activity, low cyclosiloxane formation nih.gov
2,2,2-Trifluoroacetophenone / Base / H₂O₂Hydrolysis of 1,3-dihydrido-disiloxanesMetal-free, efficient conversion nih.govacs.org
Amines (e.g., piperidine, triethylamine)Silanol CondensationBase-catalyzed formation of siloxanes adhesivesmag.com

Stereoselective Synthesis of Disiloxane-1,3-diols and Analogues

The synthesis of disiloxane-1,3-diols where the silicon atoms are stereogenic centers presents a significant challenge in achieving stereocontrol. The development of stereoselective methods is crucial for applications where the three-dimensional structure of the molecule is critical.

General strategies for the stereocontrolled synthesis of acyclic 1,3-diols often involve substrate-controlled or catalyst-controlled reactions. nih.gov For example, the condensation of tungsten-syn-π-pentadienyl complexes with aldehydes has been shown to produce anti-1,3-diols with good stereoselectivity. nih.gov While not directly applied to disiloxanes, these principles form the basis for developing stereoselective routes to silicon-containing diols.

More specifically, research on disiloxane-1,3-diols with intramolecular coordinating arms has shown that diastereomeric isomers (meso and rac) can be synthesized and, in some cases, manually separated. researchgate.net Interestingly, it was observed that in a chloroform (B151607) solution containing moisture, diastereomeric isomerization could occur, leading to an equilibrium mixture of the isomers. This highlights the potential for dynamic kinetic resolution or stereochemical inversion under certain conditions. researchgate.net Biocatalytic methods are also gaining attention for the stereoselective synthesis of 1,3-diols, offering environmentally benign routes to chiral molecules. rsc.org The application of these advanced stereoselective techniques to the synthesis of this compound represents a frontier in the field.

Novel Precursor Derivatization and Scaffold Construction

The synthesis of this compound and its subsequent use in constructing more complex molecular architectures is dependent on the availability of suitable precursors and derivatization methods.

A common route to disiloxane-1,3-diols involves the hydrolysis of the corresponding dichlorodisiloxanes. For this compound, the precursor would be 1,3-dichloro-1,1,3,3-tetraethyldisiloxane. While the synthesis of the tetramethyl analog, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, is well-established from the hydrolysis of dimethyldichlorosilane, a similar approach can be envisioned for the tetraethyl derivative starting from diethyldichlorosilane. google.comgoogle.com The hydrolysis of 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes under controlled conditions would yield the desired diol.

The synthesis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane can be achieved by reacting cyclic or linear dimethylpolysiloxanes with dimethyldichlorosilane in the presence of ferric chloride hexahydrate and water as catalysts. google.com This method is efficient and avoids the use of hazardous solvents. google.com A similar strategy could likely be adapted for the synthesis of 1,3-dichloro-1,1,3,3-tetraethyldisiloxane.

Organosilicon diols, including those structurally analogous to this compound, are valuable precursors for the synthesis of siloxyalumoxanes and alumosiloxanes. These compounds are of interest for their potential as precursors to ceramics and as catalysts.

The reaction of organoaluminum compounds, such as triisobutylaluminum (B85569) (Al(iBu)₃) and tetraisobutylalumoxane, with organosilicon diols has been investigated. mdpi.comnih.gov For instance, the reaction of Al(iBu)₃ with α,γ-diols, which have a similar structural motif to this compound, results in the formation of monomeric compounds that likely possess a cyclic structure. mdpi.comnih.gov The stoichiometry of the reactants plays a crucial role in the final product. For example, with a 2:1 molar ratio of Al(iBu)₃ to an α-diol, full replacement of the hydroxyl hydrogens by the aluminum alkyl residue is achieved. mdpi.comnih.gov However, at a 1:1 molar ratio, steric hindrance may prevent the reaction of the second hydroxyl group, leading to a product with a remaining hydroxyl group. mdpi.comnih.gov

In contrast, the reaction of tetraisobutylalumoxane with α- and γ-diols leads to the formation of oligomeric compounds. mdpi.comnih.gov The general procedure for these reactions involves the controlled addition of the organoaluminum compound to a solution of the organosilicon diol in a suitable solvent like benzene, followed by heating. mdpi.com

Table 1: Reaction of Organoaluminum Compounds (OAC) with Organosilicon Diols mdpi.com

OACOrganosilicon DiolMolar Ratio (OAC:Diol)SolventTemperature (°C)Product Type
Al(iBu)₃α-diol1:1Benzene20-80Monomer with one unreacted OH group
Al(iBu)₃α-diol2:1Benzene20-80Monomer with both OH groups reacted
Al(iBu)₃γ-diol1:1 & 2:1Benzene20-80Monomer
Tetraisobutylalumoxaneα-diol1:1Benzene20-80Oligomer
Tetraisobutylalumoxaneγ-diol1:1Benzene20-80Oligomer
Al(iBu)₃Ph₂Si(OH)₂1:1Deuterobenzene60-80Oligomer

Reaction Pathways and Functionalization of Disiloxane 1,3 Diols

Condensation and Oligomerization Reactions of Disiloxane-1,3-diols

The most characteristic reaction of disiloxane-1,3-diols is condensation, where two silanol (B1196071) groups react to form a siloxane bond (Si-O-Si) with the elimination of a water molecule. This process is the foundation for building larger oligosiloxanes and polysiloxanes. The reaction can proceed intramolecularly to form cyclic species or, more commonly, intermolecularly to generate linear or branched oligomers and polymers.

Disiloxane-1,3-diols are valuable precursors for the synthesis of well-defined, higher-order silicon-based structures like oligosilsesquioxanes. researchgate.net These reactions typically involve the controlled condensation of the diol with other silicon-containing monomers. For instance, the reaction of a disiloxane-1,3-diol with a trichlorosilane (B8805176) can lead to the formation of complex cage-like silsesquioxanes. The precise structure of the resulting product, whether it be a ladder, cage, or other polyhedral structure, is highly dependent on the reaction conditions and the nature of the substituents on the silicon atoms. researchgate.net These crystalline silanols are considered potential building blocks for creating ladder-type oligosilsesquioxanes, highlighting their importance in advanced materials science. researchgate.net

The selectivity of the condensation reaction and the morphology of the resulting products are governed by several key factors. The process can be directed to favor specific structures by carefully controlling these parameters. Research has shown that even the crystallization method of the starting diol can influence the final product, with different conformers (gauche vs. anti) leading to distinct packing arrangements like columnar or sheet-like arrays. researchgate.net

Key influencing factors include:

Catalyst: The presence of an acid or base catalyst significantly impacts the rates of hydrolysis and condensation. acs.orgresearchgate.net

Concentration: The concentration of the reactants affects whether intramolecular or intermolecular condensation is favored. Higher concentrations typically promote the formation of larger oligomers and polymers.

Temperature: Reaction temperature influences the rate of condensation and can affect the final structure of the polymer.

Solvent: The choice of solvent can mediate reactivity and influence the conformation of the disiloxane (B77578) molecules.

Intermolecular Forces: Strong intermolecular hydrogen bonding between silanol groups in the crystal structure can pre-organize the molecules, guiding the condensation pathway. researchgate.net

Table 1: Factors Influencing Condensation of Disiloxane-1,3-diols
FactorInfluence on ReactionEffect on Product Morphology
Catalyst (Acid/Base)Accelerates the rate of Si-O-Si bond formation. acs.orgresearchgate.netCan favor the formation of either cyclic or linear structures depending on the catalyst type and concentration.
ConcentrationDetermines the likelihood of intermolecular vs. intramolecular reactions.High concentrations favor linear/branched polymers; low concentrations can favor cyclic products.
TemperatureAffects reaction kinetics and thermodynamic vs. kinetic product control.Can influence the degree of polymerization and the final polymer architecture.
Crystalline StructurePre-organization of diol molecules via hydrogen bonding. researchgate.netCan lead to ordered structures like ladder-type or sheet-like polymers. researchgate.net

Nucleophilic Substitution Reactions with Disiloxane-1,3-diol Derivatives

While the hydroxyl group itself is a poor leaving group, it can be converted into a good leaving group, such as a sulfonate ester. This derivatization opens up pathways for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the silicon atom.

The conversion of the hydroxyl groups of a diol to sulfonate esters (e.g., tosylates, mesylates) dramatically alters its reactivity. The sulfonate group is an excellent leaving group, making the silicon atom highly susceptible to nucleophilic attack. This strategy has been employed in total synthesis, where a sulfonated intermediate derived from a diol is subsequently displaced by a nucleophile, such as a halide ion. For example, a sulfonate has been used as a leaving group in the synthesis of a dihydroxy product, which was then substituted with lithium bromide. youtube.com This two-step process of derivatization followed by substitution is a powerful method for the controlled functionalization of disiloxanes.

Acylation of the diol's hydroxyl groups is another important functionalization reaction. The mechanism can be directed to achieve site-selectivity, particularly in more complex diols. One pathway proceeds through a cationic intermediate. nih.gov When an acylating agent, such as an acyl halide, is used in the presence of a nucleophilic catalyst like an N-alkylimidazole, a highly reactive acylimidazolium ion can be formed. nih.gov This intermediate is a type of acyloxonium ion. This reactive species then readily acylates the hydroxyl group of the diol. nih.gov By favoring this pathway over a base-catalyzed mechanism, chemists can control which hydroxyl group in an asymmetric diol is acylated. nih.gov The use of acyl chlorides instead of anhydrides can further promote the reaction to proceed via this cationic intermediate, enhancing selectivity. nih.gov

Oxidation and Hydroxylation Reactions of Diol Systems

The term "oxidation" in the context of disiloxanediols can refer to several processes. While the silicon atom in tetraethyldisiloxane-1,3-diol is already in a high oxidation state (+4), related oxidative reactions are central to both the synthesis and, in some cases, the transformation of these compounds.

The synthesis of silanols, including disiloxanediols, is often achieved through the oxidation of the corresponding hydrosilanes (containing Si-H bonds). researchgate.netrsc.orgacs.org This transformation can be accomplished using various oxidants, including water, catalyzed by transition metals like manganese or ruthenium. rsc.orgorganic-chemistry.org Metal-free methods using organocatalysts or stoichiometric oxidants like hydrogen peroxide have also been developed to convert 1,3-dihydrido-disiloxanes into 1,3-disiloxanediols. acs.orgnih.gov These reactions proceed via the formation of a Si-O bond from a Si-H bond, which is formally an oxidation at the silicon center. acs.org

Mechanisms of Vicinal Dihydroxylation in Organic Systems

Vicinal dihydroxylation is a fundamental organic reaction that introduces two hydroxyl (-OH) groups onto adjacent carbon atoms of an alkene. ontosight.ai This process is typically achieved through oxidation, converting a C=C double bond into a C-C single bond with hydroxyl groups attached to each carbon.

Common methods for vicinal dihydroxylation include:

Osmium Tetroxide (OsO₄): This reagent reacts with an alkene in a concerted, syn-addition mechanism to form a cyclic osmate ester intermediate. libretexts.orglibretexts.org Subsequent reduction or hydrolysis of this intermediate cleaves the osmium-oxygen bonds to yield the vicinal diol. libretexts.orglibretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts along with a co-oxidant like N-methylmorpholine N-oxide (NMO) or hydrogen peroxide (H₂O₂). libretexts.orgwikipedia.org

Potassium Permanganate (B83412) (KMnO₄): Cold, alkaline potassium permanganate can also produce syn-diols from alkenes. Similar to osmium tetroxide, the reaction is thought to proceed through a cyclic manganate (B1198562) ester. However, this method is often less efficient as over-oxidation can occur, cleaving the carbon-carbon bond. libretexts.org

While this compound is not synthesized via the dihydroxylation of an alkene, its structure, featuring two hydroxyl groups on adjacent silicon atoms (Si-OH), makes it a silicon analogue of a vicinal diol. This structural feature is central to its subsequent reactivity and functionalization.

Controlled Oxidation for Selective Functional Group Interconversion

The oxidation of organosilicon compounds, particularly silanes and silanols, is a key transformation in silicon chemistry. The oxidation of organosilanes to silanols is an attractive process, and methods have been developed using green oxidants like hydrogen peroxide (H₂O₂) with organocatalysts such as 2,2,2-trifluoroacetophenone (B138007). acs.org

For a compound like this compound, controlled oxidation presents a pathway for functional group interconversion at the silicon centers. The Si-OH groups can be susceptible to oxidation, which could lead to various products depending on the reaction conditions and the oxidizing agent used. Electrochemical oxidation is one method employed for organosilicon compounds. acs.org For instance, the oxidation of some organosilicon compounds can lead to the cleavage of the carbon-silicon bond. rsc.org In the case of this compound, controlled oxidation could potentially lead to the formation of more complex siloxane structures or other silicon-containing functional groups. The process involves the removal of electrons from the molecule, which can lead to significant structural changes. For example, the oxidation of related compounds has been shown to break the bond between silicon and a methylene (B1212753) carbon. nih.gov

Derivatization Strategies for Specific Functionalities

The diol functionality of this compound allows for derivatization using established organic reactions, enabling the attachment of new functional groups and the construction of larger molecules.

Formation of Cyclic Acetals and Ketals from Diols

Diols readily react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. google.comwikipedia.org This reaction is an equilibrium process where water is eliminated. wikipedia.org To drive the reaction to completion, water is typically removed as it is formed, often by azeotropic distillation. wikipedia.org

This compound, with its two hydroxyl groups, can undergo this reaction to form a six-membered ring containing a Si-O-Si-O-C-O linkage. This derivatization can be used to protect the diol functionality or to introduce new chemical properties to the molecule. The reaction is kinetically and thermodynamically favorable, often resulting in stable five or six-membered rings. youtube.com

Below is a table illustrating the potential reactants and products for the formation of cyclic acetals and ketals from this compound.

Diol ReactantCarbonyl ReactantCatalystPotential Cyclic Product
This compoundFormaldehydeAcid (e.g., H₂SO₄)2,4-diethyl-2,4-dimethyl-1,3,5-trioxa-2,4-disilacyclohexane
This compoundAcetoneAcid (e.g., H₂SO₄)2,2-dimethyl-4,6-diethyl-4,6-dimethyl-1,3,5-trioxa-4,6-disilacyclohexane
This compoundBenzaldehydeAcid (e.g., H₂SO₄)2-phenyl-4,6-diethyl-4,6-dimethyl-1,3,5-trioxa-4,6-disilacyclohexane

This table is interactive and can be sorted by column.

Amidation of Polyol Esters and Diol Diesters

Amides can be synthesized from esters through a reaction with an amine. nih.govyoutube.com This transformation involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of an alcohol. youtube.com

For this compound, a two-step derivatization strategy can be employed to yield a diamide (B1670390).

Esterification: The diol is first converted into a diester through reaction with two equivalents of a carboxylic acid or an acyl chloride.

Amidation: The resulting diester is then reacted with an amine (primary or secondary) to produce the corresponding diamide derivative of the disiloxane.

Interestingly, research has shown that silanols, including disiloxanediols, can act as effective catalysts for the direct amidation of carboxylic acids with amines. nih.govacs.org In this process, a silyl (B83357) ester is proposed as a key intermediate. nih.gov The Lewis acidic nature of the silicon atom in the silyl ester intermediate facilitates the nucleophilic attack by the amine to form the amide. nih.govacs.org

The table below outlines the derivatization pathway from the diol to a diamide.

Starting MaterialReagent 1 (Esterification)Intermediate ProductReagent 2 (Amidation)Final Product
This compoundAcetic AnhydrideTetraethyldisiloxane-1,3-diyl diacetateAmmoniaN,N'-(tetraethyldisiloxane-1,3-diyl)diacetamide
This compoundBenzoyl ChlorideTetraethyldisiloxane-1,3-diyl dibenzoateMethylamineN,N'-dimethyl-N,N'-(tetraethyldisiloxane-1,3-diyl)dibenzamide
This compoundPropionyl ChlorideTetraethyldisiloxane-1,3-diyl dipropionateAnilineN,N'-diphenyl-N,N'-(tetraethyldisiloxane-1,3-diyl)dipropionamide

This table is interactive and can be sorted by column.

Polymerization Science of Disiloxane 1,3 Diols

Mechanisms of Polysiloxane Formation from Disiloxane-1,3-diols

The formation of polysiloxanes from tetraethyldisiloxane-1,3-diol and related silanols predominantly occurs through condensation polymerization, where the hydroxyl groups react to form siloxane (Si-O-Si) bonds. This process is fundamental to the synthesis of linear chains, cyclic species, and cross-linked networks.

The polycondensation of this compound involves the stepwise reaction between two hydroxyl groups (silanols) to form a siloxane bond and a molecule of water. This reaction can be catalyzed by both acids and bases.

The thermodynamics of this process are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS). The polymerization of many cyclic monomers is driven by the relief of ring strain. researchgate.net In contrast, for the condensation of linear diols, the reaction is typically reversible, and the removal of the water byproduct is crucial to drive the equilibrium toward the formation of high molecular weight polymers, in accordance with Le Châtelier's principle. While specific thermodynamic data for this compound is not extensively reported, the general principles for silanol (B1196071) condensation apply. The reaction is generally moderately exothermic.

The kinetics of silanol condensation are influenced by several factors, including the catalyst, solvent, temperature, and the nature of the substituents on the silicon atom. The reaction rate is typically dependent on the concentration of the silanol groups and the catalyst. The ethyl groups in this compound can exert a steric effect that may influence the reaction rate compared to smaller methyl groups.

Table 1: Factors Influencing Condensation Polymerization of Disiloxane-1,3-diols

FactorEffect on Kinetics and Thermodynamics
Catalyst Acids or bases increase the reaction rate by activating the silanol groups.
Temperature Higher temperatures increase the reaction rate but can also promote side reactions or depolymerization.
Solvent The polarity of the solvent can affect the solubility of reactants and the stability of transition states.
Water Removal Continuous removal of water is essential to shift the reaction equilibrium towards high polymer formation.
Steric Effects Bulkier substituents on the silicon atom (like ethyl groups) can sterically hinder the approach of reacting species, potentially slowing the reaction rate compared to methyl-substituted silanols.

This compound can act as a chain extender or a crosslinking agent in silicone systems. When reacted with other difunctional monomers, it forms linear polymers. However, in the presence of tri- or tetra-functional silanes or siloxanes, it participates in the formation of a three-dimensional network, which is the basis of silicone elastomers and resins. mdpi.comnih.gov

The crosslinking process transforms the liquid or gummy polymer into a solid, elastic material. nih.gov A common method is condensation curing, where the hydroxyl groups of the diol react with a crosslinking agent, such as tetraethyl orthosilicate (B98303) (TEOS) or a polyfunctional hydrosilane, in the presence of a catalyst. The density of the crosslinks, which is the number of crosslinks per unit volume, is a critical parameter that determines the mechanical properties of the final silicone material. researchgate.netresearchgate.net Increasing the crosslink density generally leads to a higher modulus and hardness but lower elongation at break. researchgate.netresearchgate.net

Table 2: Effect of Crosslinking Agent Concentration on Silicone Rubber Properties (Conceptual)

Crosslinking Agent ContentCrosslink DensityTensile StrengthElongation at BreakHardness (Shore A)
LowLowLowHighLow
MediumMediumHighMediumMedium
HighHighDecreasingLowHigh
This table is based on general principles as described in sources like researchgate.net.

Controlled Polymerization Techniques Applied to Diol Monomers

To achieve polysiloxanes with well-defined molecular weights and narrow molecular weight distributions, controlled polymerization techniques are employed.

While this compound itself is a linear monomer, its derivatives can be used as initiators for the ring-opening polymerization (ROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). nih.gov This is a powerful method for synthesizing telechelic polymers, which are polymers with functional groups at both ends.

In this process, the diol is first converted into a more active initiator, such as a disiloxanolate, by reaction with a strong base like potassium hydroxide. axios-research.com This difunctional initiator then attacks the strained cyclic monomer, opening the ring and propagating the polymerization from both ends of the initiator molecule. researchgate.net This results in a linear polysiloxane chain with hydroxyl groups at both ends, derived from the original diol initiator. The molecular weight of the resulting polymer can be controlled by the molar ratio of the cyclic monomer to the initiator.

Table 3: Ring-Opening Polymerization Systems using Diol-type Initiators

Cyclic MonomerInitiator TypeCatalystResulting Polymer Architecture
Hexamethylcyclotrisiloxane (D₃)SilanolGuanidineAsymmetric linear polysiloxanes
Octamethylcyclotetrasiloxane (D₄)bis(α,ω-aminopropyl)-1,3-tetramethyldisiloxanePotassium siloxanolateα,ω-difunctional polydimethylsiloxane (B3030410) researchgate.net
Octamethylcyclotetrasiloxane (D₄)Oligosiloxane-α,ω-diolate-α,ω-dihydroxy polydimethylsiloxane axios-research.com

Exposure to high-energy radiation, such as gamma rays or electron beams, can induce chemical changes in siloxane polymers, including crosslinking and chain scission. In systems containing this compound or polymers derived from it, radiation can lead to the formation of a cross-linked network. The primary mechanism involves the formation of free radicals through the scission of C-H bonds on the ethyl groups or Si-C bonds. These radicals can then combine to form crosslinks.

Radiation-induced polymerization offers several advantages, such as the ability to cure materials at room temperature without the need for chemical catalysts, which might leave residues. The extent of crosslinking can be controlled by the radiation dose. This technique is particularly useful for curing coatings and modifying the surfaces of silicone materials.

Functional Polymer Architectures from Disiloxane-1,3-diol Precursors

The unique structure of this compound makes it an excellent building block for creating complex and functional polymer architectures beyond simple linear chains. Its well-defined geometry and reactive hydroxyl groups allow for its use in the precise synthesis of advanced materials. researchgate.net

One significant application is in the synthesis of ladder-type silsesquioxanes. axios-research.comresearchgate.net These polymers consist of a double-stranded siloxane backbone, which imparts exceptional thermal stability and unique physical properties. The condensation of disiloxane-1,3-diols under specific conditions can lead to the formation of these highly ordered structures. researchgate.net

Furthermore, by using this compound in combination with other monomers, a variety of functional architectures can be achieved. For example, it can be incorporated into block copolymers, where a polysiloxane segment is chemically bonded to another type of polymer, combining the properties of both. It can also be used to create self-healing silicone elastomers by incorporating dynamic covalent bonds or supramolecular interactions into the polymer network.

Synthesis of Hydroxyl-Functionalized Polysiloxanes

The synthesis of hydroxyl-functionalized polysiloxanes from this compound is primarily achieved through polycondensation. This method allows for the creation of linear or branched polymers with terminal hydroxyl groups, which can be further functionalized for various applications.

One common approach involves the acid-catalyzed polycondensation of the diol. For instance, the polycondensation of 1,3-bis(hydroxy)-tetramethyldisiloxane, a structurally similar compound, with diphenylsilanediol (B146891) has been successfully carried out using a cation-exchanger with -SO3H groups as a catalyst. researchgate.net This reaction yields low-molecular-weight copolymers with hydroxyl end-groups. The reactivity of the diols plays a crucial role in the final polymer structure, with comparable reactivities leading to the formation of statistical copolymers. researchgate.net

The synthesis of hydroxyl-terminated polydimethylsiloxane has also been achieved through the condensation reaction of siloxane units with silicon-bonded hydroxyl groups in the presence of specific acidic catalysts and a controlled amount of water. kpi.ua This method offers a route to producing a range of polysiloxanes, from liquids to gums, which are valuable intermediates for creating crosslinked materials. kpi.ua

Furthermore, copolymers containing diethylsiloxane units have been synthesized via the equilibrium polymerization of hexaethylcyclotrisiloxane (B1329422) in the presence of a KOH catalyst. researchgate.net This ring-opening polymerization approach, while different from polycondensation, also yields polysiloxanes with diethylsiloxane units and has been used to create random microstructures. researchgate.net

Monomer/PrecursorPolymerization MethodCatalyst/ConditionsResulting PolymerKey Findings
1,3-bis(hydroxy)-tetramethyldisiloxane and diphenylsilanediolAcid-catalyzed polycondensationCation-exchanger with -SO3H groupsHydroxyl-terminated poly(dimethyldiphenylsiloxane)Formation of statistical copolymers with low molecular weights. researchgate.net
Siloxane units with Si-OH groupsCondensation reactionAcidic condensation catalyst (RSO3H) and controlled waterHydroxyl-terminated polydimethylsiloxaneEnables production of polysiloxanes with varying consistencies. kpi.ua
HexaethylcyclotrisiloxaneEquilibrium polymerizationKOHPoly(diethylsiloxane) copolymersResults in random microstructures. researchgate.net

Design of Polymer Electrolytes and Related Materials

Hydroxyl-functionalized polysiloxanes derived from monomers like this compound are promising candidates for the development of advanced polymer electrolytes. Their inherent flexibility and thermal stability, coupled with the ability to incorporate ion-coordinating groups, make them suitable for applications in solid-state batteries and other electrochemical devices.

The general principle behind using polysiloxanes in polymer electrolytes is to create a solid or quasi-solid matrix that can dissolve and transport ions. Hydroxyl-terminated polydimethylsiloxane (PDMS-HT) has been investigated as an electrolyte additive in lithium-ion batteries. researchgate.netug.edu.gh The addition of small amounts of PDMS-HT to conventional liquid electrolytes has been shown to improve specific capacity and capacity retention over multiple cycles. researchgate.netug.edu.gh This improvement is attributed to the formation of a more stable solid electrolyte interphase (SEI) layer on the electrodes. researchgate.netug.edu.gh

While direct studies on polymer electrolytes from poly(tetraethyldisiloxane) are limited, the principles demonstrated with PDMS-HT are applicable. The hydroxyl end-groups of the polysiloxane can be used to anchor the polymer to electrode surfaces or to further react with other components to form a crosslinked network, enhancing the mechanical properties of the electrolyte. The flexible diethylsiloxane backbone would contribute to low glass transition temperatures, which is beneficial for maintaining ionic conductivity at ambient and sub-ambient temperatures.

Advanced Studies on Polymerization Kinetics and Reaction Monitoring

A thorough understanding of polymerization kinetics and the ability to monitor the reaction in real-time are crucial for controlling the properties of the final polysiloxane. These studies provide insights into reaction mechanisms and allow for the optimization of synthesis conditions to achieve desired molecular weights, microstructures, and topologies.

Real-time Analysis of Polymerization Progress

The advancement of analytical techniques has enabled the real-time monitoring of polymerization reactions, providing a dynamic view of the process. Techniques such as online electrospray ionization mass spectrometry (ESI-MS) coupled with microreactors have been demonstrated for the continuous monitoring of polymerization processes under synthesis conditions. nih.gov This allows for the direct observation of polymer growth and can be used to optimize reaction conditions efficiently.

For siloxane polymerizations, in-situ monitoring can provide valuable data on the rates of condensation and the formation of cyclic byproducts. For example, studies on the polycondensation of dimethylsilanediol (B41321) have shown that the reaction kinetics can be complex, with the rate of condensation being influenced by the reaction medium and the presence of water. capes.gov.br Real-time monitoring techniques could be applied to the polymerization of this compound to elucidate similar complexities and to control the formation of linear versus cyclic products.

Influence of Catalysis on Polymer Microstructure and Topology

The choice of catalyst has a profound impact on the microstructure and topology of the resulting polysiloxane. Different catalysts can favor specific reaction pathways, leading to variations in polymer chain linearity, branching, and the formation of cyclic species.

In the acid-catalyzed polycondensation of siloxane diols, the catalyst's nature and concentration influence the rates of both intermolecular condensation (leading to linear chains) and intramolecular cyclization. For instance, in the polycondensation of tetramethyldisiloxane-1,3-diol, a related monomer, the formation of the cyclic dimer was a significant side reaction. capes.gov.br The relative rates of these competing reactions determine the final polymer architecture.

The use of different catalysts can also influence the randomness of copolymerization when more than one monomer is used. In the synthesis of poly(diethylsiloxane-co-diphenylsiloxane) via equilibrium polymerization, a KOH catalyst was used to produce copolymers with random microstructures. kpi.ua This indicates that under these conditions, the reactivity ratios of the different cyclotrisiloxane (B1260393) monomers are comparable. By carefully selecting the catalyst system, it is possible to control the sequence distribution of monomer units along the polymer chain, thereby tailoring the material's properties.

Catalyst TypeInfluence on PolymerizationPotential Outcome for Poly(diethylsiloxane)
Acid Catalysts (e.g., -SO3H functionalized resins)Promote condensation of silanols. Can also catalyze cyclization.Formation of linear hydroxyl-terminated poly(diethylsiloxane) with potential for cyclic byproduct formation.
Base Catalysts (e.g., KOH)Effective for ring-opening polymerization of cyclosiloxanes.Can be used to synthesize poly(diethylsiloxane) from cyclic precursors, influencing microstructure.

Advanced Spectroscopic Characterization Techniques for Disiloxane 1,3 Diols and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution. unige.chnih.gov For the study of disiloxane-1,3-diols, multinuclear NMR is particularly insightful.

Multinuclear NMR for Silicon and Organic Frameworks

The structural framework of Tetraethyldisiloxane-1,3-diol can be effectively probed using a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

¹H NMR: Proton NMR provides information on the arrangement and chemical environment of hydrogen atoms within the molecule. For a compound like this compound, one would expect to observe signals corresponding to the ethyl groups (CH₃ and CH₂) and the hydroxyl (OH) protons. The chemical shifts and coupling patterns of the ethyl group protons can confirm their attachment to the silicon atoms. The hydroxyl proton signal can be broad and its chemical shift is often dependent on concentration and solvent due to hydrogen bonding. For the analogous compound, 1,1,3,3-tetramethyldisiloxane, the ¹H NMR spectrum shows a signal for the methyl protons. chemicalbook.com

¹³C NMR: Carbon-13 NMR is used to identify the carbon skeleton of the organic substituents. In this compound, distinct signals for the methyl and methylene (B1212753) carbons of the ethyl groups would be expected, providing further confirmation of the organic framework.

²⁹Si NMR: Silicon-29 NMR is arguably the most crucial NMR technique for characterizing organosilicon compounds. It directly probes the silicon environment. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. unige.chresearchgate.net For disiloxane-1,3-diols, the ²⁹Si NMR spectrum provides information about the connectivity of the silicon atoms through the Si-O-Si linkage and the presence of hydroxyl groups. The chemical shifts for silicon atoms in siloxanes can vary over a wide range, providing a clear distinction between different silicon environments within a molecule or in a mixture of compounds. huji.ac.ilresearchgate.net

A representative table of expected NMR data for this compound, based on data for analogous compounds, is presented below.

NucleusExpected Chemical Shift Range (ppm)MultiplicityNotes
¹H 0.5 - 1.0 (CH₃)TripletCoupling with adjacent CH₂ group.
0.9 - 1.5 (CH₂)QuartetCoupling with adjacent CH₃ group.
Variable (OH)Singlet (broad)Chemical shift is concentration and solvent dependent.
¹³C 5 - 10 (CH₃)
10 - 15 (CH₂)
²⁹Si -10 to -30The chemical shift is indicative of a silicon atom in a disiloxane (B77578) diol environment.

This table is illustrative and based on typical values for similar organosilicon compounds.

Application of NMR in Reaction Monitoring and Mechanistic Studies

In situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. nih.govuvic.ca For instance, the hydrolysis of alkoxysilanes to form silanols and subsequently disiloxanes can be followed by monitoring the disappearance of the alkoxy signals and the appearance of signals corresponding to the silanol (B1196071) and siloxane species in the ¹H and ²⁹Si NMR spectra. nih.govacs.orgucsb.edu

This technique allows for the identification of transient intermediates and the determination of reaction rates. nih.gov By observing changes in the chemical shifts and signal intensities over time, a detailed picture of the reaction pathway can be constructed, which is crucial for optimizing reaction conditions and understanding the underlying chemical transformations. uvic.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information about the functional groups and bonding within a molecule.

Functional Group Identification and Bond Characterization

IR and Raman spectra of this compound would exhibit characteristic vibrational modes that confirm its structure.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl (O-H) groups. The broadness of this peak is a direct consequence of the various hydrogen bonding environments present in the sample. aip.org

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl groups.

Si-O-Si Stretch: The asymmetric stretching vibration of the Si-O-Si bridge is a key feature in the IR spectra of disiloxanes and typically appears as a strong, broad band in the range of 1000-1100 cm⁻¹. rsc.org The corresponding symmetric stretch is often observed in the Raman spectrum.

Si-C Stretch and Bends: Vibrations associated with the Si-C bonds and the bending modes of the ethyl groups appear at lower frequencies in the fingerprint region of the spectrum.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
O-H Stretching (hydrogen-bonded)3200 - 3600IR
C-H Stretching2850 - 3000IR, Raman
Si-O-Si Asymmetric Stretching1000 - 1100IR
Si-O-Si Symmetric Stretching~500 - 600Raman
Si-OH Stretching~850 - 910IR

This table is illustrative and based on typical values for similar organosilicon compounds.

In Situ Spectroscopic Analysis of Chemical Processes

Similar to NMR, both IR and Raman spectroscopy can be employed for the in situ monitoring of chemical reactions involving disiloxane-1,3-diols. nih.govacs.org For example, the formation of a disiloxane from the condensation of a silanol can be followed by observing the decrease in the intensity of the Si-OH vibrational band and the simultaneous increase in the intensity of the Si-O-Si band. acs.org This real-time analysis provides valuable kinetic data and helps in understanding the reaction mechanism at a molecular level. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov A single-crystal X-ray diffraction study of this compound, if a suitable crystal can be obtained, would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (Si-O, Si-C, C-C, O-H) and bond angles (e.g., the Si-O-Si angle) within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the rotational arrangement of the ethyl groups.

Intermolecular Interactions: Detailed information about the hydrogen bonding network formed between the hydroxyl groups of adjacent molecules in the crystal lattice. This is crucial for understanding the solid-state packing and properties of the material.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of this compound.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Si-O (siloxane) bond length ~1.63 Å
Si-O (silanol) bond length ~1.65 Å
Si-C bond length ~1.85 Å
Si-O-Si bond angle ~145°
O-H···O hydrogen bond distance ~2.7 Å

This table presents hypothetical data based on typical values for similar organosilicon compounds and serves to illustrate the output of an X-ray crystallography experiment.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding) in Disiloxane-1,3-diols

The hydroxyl groups (-OH) in disiloxane-1,3-diols are pivotal to their structural chemistry, primarily through their ability to form hydrogen bonds. These interactions dictate how the molecules arrange themselves in both solution and the solid state. Spectroscopic techniques are fundamental in identifying and quantifying these interactions.

Research has shown that both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding occur in siloxane-diols. researchgate.net For instance, the hydrolysis of certain dichlorosilanes yields disiloxane-1,3-diols that exhibit strong intramolecular hydrogen bonds between the hydroxyl group and a nitrogen atom within the same molecule. researchgate.netelsevierpure.com In the solid state, X-ray crystallography has revealed that disiloxane-1,3-diols can form columnar arrays with a diameter of 1.21 nm, a structure held together by intermolecular hydrogen bonding. researchgate.net

FTIR spectroscopy is a key tool for studying these hydrogen bonds. The position and shape of the O-H stretching vibration band in an IR spectrum are highly sensitive to its hydrogen-bonding environment. researchgate.net A "free," non-bonded O-H group has a sharp absorption band at a higher frequency, whereas a hydrogen-bonded O-H group shows a broader band at a lower frequency. The magnitude of this frequency shift can be correlated with the strength of the hydrogen bond. rsc.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify pairs of nuclei that are close in space, providing direct evidence of intermolecular interactions like hydrogen bonding. nih.gov These methods are crucial for understanding the association of molecules in the liquid state or in solution. nih.gov

Table 1: Spectroscopic Evidence for Hydrogen Bonding in Disiloxane-1,3-diol Derivatives

Disiloxane DerivativeSpectroscopic MethodObserved InteractionStructural ImplicationReference
[(OH){o-(CH3)2NCH2-C6H4}RSi]2OX-ray CrystallographyStrong intramolecular H-bond (OH···N)Defines molecular conformation. researchgate.netelsevierpure.com
1,3-Dimethyl-1,3-di-t-butoxydisiloxane-1,3-diolX-ray CrystallographyIntermolecular H-bondingForms 1.21 nm diameter columnar arrays in the crystal. researchgate.net
General DiolsFTIR SpectroscopyShift in O-H stretching frequencyIndicates presence and strength of H-bonds. researchgate.net
General Diols2D NOESY MAS NMRCross-peaks between interacting protonsIdentifies specific intermolecular contacts in solution. nih.gov

Conformation Analysis in Crystalline States

The precise three-dimensional arrangement of atoms in a molecule, or its conformation, is most definitively determined in the crystalline state using single-crystal X-ray diffraction. This technique has been applied to various disiloxane-1,3-diols and their derivatives, revealing critical structural details.

Crystal structure analyses have shown that the conformation of these molecules can vary significantly. researchgate.net For example, 1,3-diphenyldisiloxane-1,1,3,3-tetraol, a related compound, can adopt either a gauche or anti conformation depending on the crystallization method, leading to completely different packing arrangements (a columnar array versus a sheet-like array). researchgate.net Similarly, diastereomeric disiloxane-1,3-diols have been characterized, showing distinct structural features such as a linear or bent Si-O-Si backbone and short Si-O bond lengths. researchgate.net

The Si-O-Si bond angle in disiloxanes is a key structural parameter and is often unusually large (130° to 160°), compared to the C-O-C angle in analogous ethers (e.g., 111° in dimethyl ether). wikipedia.org This has been attributed to electronic effects, including hyperconjugation between oxygen p-orbitals and silicon-carbon σ* anti-bonding orbitals. wikipedia.org

Table 2: Conformational Features of Disiloxane Derivatives in the Crystalline State

Compound/DerivativeKey Conformational FeatureAnalytical TechniqueReference
1,3-Diphenyldisiloxane-1,1,3,3-tetraolGauche and anti-conformations observedX-ray Crystallography researchgate.net
Diastereomeric disiloxane-1,3-diolsLinear or bent Si-O-Si skeletonX-ray Crystallography researchgate.net
DisiloxaneSi-O-Si bond angle of 142° (at 108 K)Electron Diffraction / X-ray Crystallography wikipedia.org

Advanced Spectroscopic Methods in Analytical Research

Beyond fundamental structural elucidation, advanced spectroscopic methods are employed for material analysis, offering capabilities from chemical imaging to elemental mapping at high resolution.

Hyperspectral and Multispectral Imaging for Material Analysis

Hyperspectral imaging (HSI) is a powerful, non-destructive technique that combines digital imaging with spectroscopy to obtain detailed information about a material's chemical composition. iris-eng.comyoutube.com An HSI system captures a complete spectrum for each pixel in an image, creating a three-dimensional "hypercube" of data with two spatial dimensions and one spectral dimension. iris-eng.com

Each pixel's unique spectral signature acts as a fingerprint for the chemical composition at that specific point. iris-eng.com This allows for the identification and mapping of different materials within a sample. For instance, HSI can be used for real-time monitoring and analysis of materials on a conveyor belt, making it a valuable tool for quality control and material sorting in industrial processes. iris-eng.com The vast amount of data generated is typically analyzed using advanced algorithms to classify materials based on their chemical characteristics. iris-eng.com This technology has immense potential for analyzing the distribution of siloxane-based materials or contaminants on surfaces or within mixtures.

Electron Energy-Loss Spectroscopy (EELS) and Coupled Raman Spectroscopy

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed within a transmission electron microscope (TEM). wikipedia.orgepfl.ch It involves exposing a material to a high-energy beam of electrons and measuring the energy lost by those electrons as they interact with the sample. wikipedia.org This energy loss is not random; it corresponds to specific electronic excitations within the material, such as inner-shell ionizations, plasmon excitations, and inter-band transitions. wikipedia.org

The key applications of EELS include:

Elemental Analysis: The energy required to ionize an inner-shell electron is characteristic of a specific element. By identifying these "core-loss edges" in the spectrum, one can determine the elemental composition of a sample with high spatial resolution. wikipedia.orgresearchgate.net

Chemical Bonding Information: The fine structure of the core-loss edges (known as Energy Loss Near Edge Structure, or ELNES) provides information about the local chemical environment and bonding state of the atoms. epfl.ch

Electronic Properties: The low-loss region of the spectrum (up to ~50 eV) reveals information about the valence and conduction band electronic properties of the material. wikipedia.orgrsc.org

Raman Spectroscopy is a vibrational spectroscopy technique that provides information about a molecule's structure and conformation. It relies on the inelastic scattering of monochromatic light (from a laser). The scattered photons can lose or gain energy, with the energy shifts corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. Studies on related diols, like 1,3-propanediol, have demonstrated that Raman spectroscopy can effectively distinguish between different molecular conformers present in liquid and solid states, as they give rise to unique spectral bands. nih.gov When coupled with other techniques, it can provide a comprehensive picture of a material's structure and chemical makeup.

Integration of Spectroscopy with Chemometric Approaches

The data-rich nature of modern spectroscopic techniques necessitates the use of advanced data analysis methods, a field known as chemometrics. Chemometrics employs statistical and mathematical algorithms to extract meaningful information from complex chemical data. iris-eng.comosti.gov

A prime example is the integration of hyperspectral imaging with artificial intelligence (AI) algorithms. These models analyze the vast spectral data cubes to perform tasks like material classification and sorting, which would be impossible to do manually. iris-eng.com

In the context of siloxane analysis, chemometrics is crucial. For example, high-resolution 29Si NMR spectroscopy can be used to study the microstructure of siloxane copolymers. osti.gov By applying mathematical formalisms to the relative areas of different 29Si NMR signals, researchers can precisely determine the sequence distribution of monomer units (e.g., dimethylsiloxane vs. diphenylsiloxane) in the polymer chain. osti.gov This quantitative analysis of microstructure is vital for predicting the material's properties and performance. osti.gov

Another application involves using statistical methods like response surface methodology to analyze and optimize processes involving siloxanes, such as their adsorption onto a material. eeer.org This approach uses experimental data to build a model that predicts how different variables (like temperature and flow rate) affect the outcome, allowing for the determination of optimal conditions. eeer.org

Computational Chemistry and Theoretical Modeling of Disiloxane 1,3 Diols

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and inherent stability. These calculations are fundamental to predicting how a molecule will behave in chemical reactions.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical methods used to study molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the molecule's electron density, offering a favorable balance between accuracy and computational cost.

For a molecule like Tetraethyldisiloxane-1,3-diol, these calculations can determine key electronic properties. The distribution of electron density reveals the polarity of bonds, such as the Si-O, O-H, and Si-C bonds, and helps identify sites susceptible to nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies on related silanols and siloxanes show that the electronic environment of the silicon atom is significantly influenced by its substituents. The ethyl groups in this compound, being electron-donating, would influence the charge distribution and orbital energies compared to simpler methyl or hydrogen-substituted siloxanes.

Table 1: Representative Calculated Electronic Properties of a Model Disiloxanediol using DFT

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability; relates to ionization potential.
LUMO Energy+1.2 eVIndicates electron-accepting capability; relates to electron affinity.
HOMO-LUMO Gap8.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule.
Mulliken Charge on Si+1.5 to +1.8Quantifies the partial positive charge on silicon atoms, indicating electrophilicity.
Mulliken Charge on O (Si-O-Si)-1.0 to -1.2Quantifies the partial negative charge on the bridging oxygen atom.

Molecules with rotatable bonds, such as the Si-O-Si linkage in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies to find the most probable structures.

Theoretical calculations can map the potential energy surface of the molecule as a function of key dihedral angles. For disiloxanes, the Si-O-Si-O dihedral angle is critical. Studies on related disiloxane-1,3-diols and tetraols have identified different stable conformers, such as gauche and anti arrangements. researchgate.net These calculations help determine the energy barriers to rotation between conformers. The relative stability of conformers is influenced by steric hindrance between the ethyl and hydroxyl groups and the potential for intramolecular hydrogen bonding between the two -OH groups. While less common in vicinal diols, such interactions can become significant in larger, more flexible structures.

Table 2: Hypothetical Relative Stabilities of this compound Conformers

ConformerKey Dihedral Angle(s) (Si-O-Si-O)Relative Energy (kJ/mol)Boltzmann Population (298 K)
Anti~180°0.0~70%
Gauche-1~60°2.5~15%
Gauche-2~-60°2.5~15%

Density Functional Theory (DFT) Applications in Spectroscopic Property Prediction

DFT is widely used to predict various types of molecular spectra with high accuracy. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation determines the vibrational frequencies corresponding to the normal modes of the molecule, which arise from the stretching and bending of bonds. The calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific absorption bands.

For this compound, key vibrational modes of interest include:

O-H stretching: Typically a strong, broad band in the IR spectrum, sensitive to hydrogen bonding.

Si-O-Si stretching: Asymmetric and symmetric stretches of the disiloxane (B77578) bridge, which are characteristic of siloxanes.

Si-OH stretching and bending: Vibrations involving the silanol (B1196071) group.

C-H stretching and bending: Vibrations associated with the ethyl groups.

DFT calculations on similar molecules like diethylsilanediol (B1587089) and other silacyclobutanes have shown excellent agreement between theoretical and experimental spectra, allowing for precise band assignments. researchgate.netresearchgate.net

Table 3: Comparison of Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Silanol Compounds

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency
O-H Stretch36803685
C-H Asymmetric Stretch29852975
C-H Symmetric Stretch29402930
Si-O-Si Asymmetric Stretch10801075
Si-OH Bend890885
Si-O-Si Symmetric Stretch550540

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. mdpi.com It is the primary method for predicting ultraviolet-visible (UV-Vis) absorption spectra. faccts.dersc.org The calculation yields the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

As a saturated compound, this compound is not expected to have strong absorptions in the visible or near-UV range. Its electronic transitions, likely of the n → σ* or σ → σ* type, would occur at high energies, corresponding to absorption in the far-UV region. TD-DFT calculations can precisely predict the wavelength of maximum absorption (λmax) for these transitions. While fluorescence is less common in such saturated molecules, TD-DFT can also be used to investigate the properties of the lowest excited state to assess the potential for light emission.

Table 4: Representative TD-DFT Predicted Electronic Transitions for a Saturated Siloxane

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁6.531900.08
S₀ → S₂6.971780.15
S₀ → S₃7.211720.02

Molecular Dynamics Simulations of Polymerization Processes and Material Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a "computational microscope" to observe dynamic processes. MD is particularly useful for studying the polymerization of monomers like this compound and for predicting the properties of the resulting polymer materials.

To simulate the condensation polymerization of disiloxanediols, a simulation box is created containing many monomer molecules. mdpi.com The interactions between atoms are described by a force field, which is a set of equations and parameters that define the potential energy of the system. For reactive processes like polymerization, specialized force fields (e.g., ReaxFF) or combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. mdpi.com The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time at a set temperature and pressure.

These simulations can model the step-by-step formation of Si-O-Si bonds as water is eliminated, leading to the growth of polysiloxane chains. By analyzing the simulation trajectories, researchers can obtain valuable data on:

Reaction kinetics: The rate of polymerization and the degree of curing over time.

Material properties: Macroscopic properties of the resulting silicone material, such as density, viscosity, and mechanical moduli, can be calculated from the simulation. rsc.orgprinceton.edu

Table 5: Typical Parameters for a Molecular Dynamics Simulation of Siloxane Polymerization

ParameterTypical Value / MethodPurpose
System Size500-1000 monomer molecules in a periodic boxTo represent a bulk liquid phase. mdpi.com
Force FieldCOMPASS, PCFF, or a QM/MM approachTo accurately model inter- and intramolecular forces and reactions.
Time Step1.0 femtosecond (fs)The interval for integrating equations of motion.
EnsembleNPT (constant Number of particles, Pressure, Temperature)Simulates realistic laboratory conditions.
Temperature300 - 500 KControls the kinetic energy of the system.
Pressure1 atmControls the system density.
Simulation Duration2 - 20 nanoseconds (ns)The total time over which the system's evolution is tracked. mdpi.com

Modeling of Oligomerization and Network Formation

The conversion of disiloxane-1,3-diols into larger oligomeric and network structures is a critical aspect of their application in materials science. Theoretical modeling helps to elucidate the mechanisms and kinetics of these processes. The formation of the siloxane bond (Si-O-Si) is a key step in the polymerization of silanols. nih.gov Quantum chemistry calculations have shown that the Si-O-Si bond angle is highly flexible, with a very low energy barrier for deformation towards a linear arrangement (180°), requiring as little as 1.3 kJ/mol. nih.gov This flexibility is a crucial factor in the formation of various polysiloxane architectures, including linear chains, cyclic structures, and cross-linked networks. nih.gov

The condensation reaction of silanol groups, which leads to the formation of siloxane bonds, has been studied extensively through computational approaches. nih.gov Kinetic studies have indicated that under acidic conditions, the condensation of silanols involves a series of equilibrium reactions. nih.gov Theoretical models can predict the reaction pathways and energetics of these condensation steps, providing a deeper understanding of how factors like temperature and catalysts influence the final network structure. For instance, studies on the sol-gel process of related alkoxysilanes have shown that temperature plays a significant role in the degree of condensation and the dimensionality of the resulting polysiloxane network. mdpi.com At higher temperatures (e.g., 65 °C), a higher degree of condensation and a more three-dimensional network are typically observed compared to reactions at room temperature. mdpi.com

The synthesis of polysiloxane networks through reactions like hydrosilylation can also be modeled to understand the structure of the resulting materials. researchgate.netmdpi.com These models can predict how the structure of the precursors and cross-linking agents influences the final network architecture and properties. mdpi.com

Table 1: Theoretical Parameters of the Siloxane Bond Relevant to Oligomerization Modeling

ParameterTheoretical ValueSignificance in Modeling
Si-O Bond Length~1.64 Å nih.govShorter than predicted by covalent radii, indicating partial ionic/double bond character. nih.gov
Si-O-Si Equilibrium Angle~145–160° nih.govDictates the geometry of the siloxane backbone in oligomers and networks.
Energy for Linearization (180°)~1.3 kJ/mol nih.govLow energy barrier allows for high flexibility in the polymer chain.

Simulation of Interfacial Interactions in Material Systems

Molecular dynamics (MD) simulations are a valuable tool for investigating the behavior of disiloxane-1,3-diols at interfaces, which is crucial for their use in coatings, adhesives, and composites. These simulations can provide a molecular-level picture of how these molecules interact with surfaces and other molecules.

Simulations of silica-water interfaces, which are analogous to the interfaces formed by silanol-rich molecules like this compound, have shown that the density and spatial distribution of silanol groups significantly impact the properties of interfacial water. nih.gov An increased density of silanol groups generally leads to slower water diffusivity near the surface. nih.gov MD simulations have corroborated this trend, further revealing that even for a fixed silanol density, variations in their spatial arrangement can lead to a range of surface water diffusivities. nih.gov

The shape of silica (B1680970) nanoparticles, which can be considered as models for larger aggregates of siloxanes, also influences their interaction with surrounding molecules. rsc.org Simulations have demonstrated that the geometry of the nanoparticle affects the formation of hydrogen bonds with water molecules and the adsorption of organic molecules. rsc.org Specifically, the number of hydrogen bonds at the silica-water interface tends to increase with higher pH. rsc.org These findings are relevant for understanding how this compound might behave at the interface in aqueous environments under different conditions.

Reactive molecular dynamics simulations can model the covalent attachment of silanol-containing molecules to surfaces, providing insights into surface functionalization. nsf.gov These simulations show that the surface density of the attached molecules is influenced by their size and their tendency to form aggregates on the surface. nsf.gov

Table 2: Key Findings from Molecular Dynamics Simulations of Silanol/Silica Interfaces

Simulated SystemKey FindingImplication for this compound
Silica-Water InterfaceSilanol density and distribution affect interfacial water dynamics. nih.govThe arrangement of diol molecules at an interface will influence local solvent properties.
Silica Nanoparticle GeometriesParticle shape influences hydrogen bonding and organic molecule adsorption. rsc.orgThe morphology of oligomers or aggregates will impact their interfacial behavior.
Amorphous Silica FunctionalizationSurface density of attached silanols is limited by molecular size and aggregation. nsf.govThe efficiency of surface modification with the diol will depend on these factors.

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms and energy landscapes of reactions involving disiloxane-1,3-diols.

Elucidation of Transition States and Reaction Pathways

The acid-catalyzed condensation of silanols to form siloxane bonds is a fundamental reaction in silicone chemistry. Theoretical calculations have been used to map out the reaction pathway and identify the transition states involved. Ab initio calculations have shown that the protonation of the siloxane oxygen is a key factor in reducing the energy barrier for the hydrolysis of the siloxane bond, which is the reverse of the condensation reaction. acs.org These studies also highlight the importance of basic assistance to the nucleophile, which can be provided by hydrogen-bonded networks of water or other silanol molecules. acs.org

DFT calculations are a powerful tool for investigating the mechanisms of various organic reactions, including cycloadditions, which can be relevant for functionalized disiloxanes. mdpi.com By locating reactants, intermediates, transition states, and products along the reaction coordinate, DFT can provide detailed mechanistic insights. mdpi.com For complex reactions, computational methods can help to understand and predict product selectivity by comparing the energy barriers of different possible pathways. chemrxiv.org For instance, in nucleophilic additions to unsaturated systems, substituent effects on the stability of reactants and transition states can be quantified to explain observed reactivity trends. semanticscholar.org

The energetics of bond fission in siloxanes have also been investigated using ab initio electronic structure calculations. umich.edu These calculations can determine the heats of formation and thermochemical functions for various species on the potential energy surface, providing crucial data for understanding degradation and rearrangement reactions. umich.edu

Proton Transfer Mechanisms in Disiloxane-1,3-diol Systems

Proton transfer is a key elementary step in the condensation of silanols and in their behavior as catalysts. The acidity of silanol groups has been a subject of significant theoretical investigation. ufl.edu Quantum chemical calculations have shown that silanols are generally more acidic than their alcohol counterparts, a difference that can be explained by the electronic structures of the compounds. ufl.edu

Theoretical studies on the acid-catalyzed cleavage of the Si-O bond have revealed the importance of proton transfer in the reaction mechanism. acs.org The enhanced reactivity of terminal siloxane bonds in siloxanols is partly attributed to the ability of the SiOH group to participate in hydrogen bond structures that facilitate intramolecular proton transfer to the siloxane oxygen. acs.org

The proton affinity of the oxygen atom in silanols and siloxanes can be modulated by the formation of non-covalent interactions, such as tetrel bonds. acs.org MP2 level calculations have shown that the interaction of silanols with Lewis bases can significantly enhance their proton affinity, making them much stronger bases. acs.org This has implications for understanding how the local chemical environment can influence the reactivity of the silanol groups in this compound. Ab initio molecular dynamics (AIMD) simulations have been employed to study proton transfer in explicit solvent environments, revealing the role of water wires in facilitating concerted proton transfers during hydrolysis reactions of related metal-aqua complexes. nih.govresearchgate.net DFT calculations, including solvent effects, have also been used to study the protonation state of silanol groups at silica-aqueous interfaces, indicating that protonation can significantly affect the local geometry and stability of the silica network. researchgate.net

Table 3: Computational Methods and Their Applications in Studying Disiloxane-1,3-diol Reactions

Computational MethodApplicationKey Insights
Ab Initio CalculationsHydrolysis/Condensation Mechanisms acs.orgIdentification of protonation and hydrogen bonding as key catalytic factors. acs.org
Density Functional Theory (DFT)Reaction Pathways and Energetics mdpi.comchemrxiv.orgElucidation of transition state structures and prediction of reaction selectivity. mdpi.comchemrxiv.org
MP2 CalculationsProton Affinity Studies acs.orgQuantification of the effect of Lewis bases on the basicity of silanol oxygen. acs.org
Ab Initio Molecular Dynamics (AIMD)Proton Transfer in Solution nih.govresearchgate.netUnderstanding the role of solvent molecules in facilitating proton transfer. nih.govresearchgate.net

Applications in Advanced Materials Science Driven by Disiloxane 1,3 Diol Architectures

Development of Silicone Elastomers and Resins (Academic Context)

The difunctional nature of disiloxane-1,3-diols makes them key components in the synthesis of silicone elastomers and resins, particularly in systems cured through condensation reactions.

In silicone elastomer formulations, compounds like Tetraethyldisiloxane-1,3-diol can function as crosslinking agents. The two hydroxyl groups can react with other reactive species, such as silane (B1218182) hydrides or alkoxy groups on polymer chains, to form a three-dimensional network. The density of these crosslinks is a critical parameter that dictates the macroscopic mechanical properties of the final material. nih.gov

The concentration of the diol crosslinker directly influences the average molecular weight between crosslinks (Mc). A higher concentration of the diol leads to a more densely crosslinked network (lower Mc), which typically results in a material with a higher Young's modulus and tensile strength, but reduced elongation at break. mdpi.comresearchgate.net Conversely, a lower concentration yields a softer, more flexible elastomer with higher elongation capacity. This relationship allows for the precise tailoring of material properties to suit specific applications. For example, in the preparation of silicone rubber foam, adjusting the crosslinker content is crucial for controlling the cellular structure and, consequently, the foam's density and compression resistance. nih.gov

Table 1: General Effect of Crosslinking Agent Concentration on Silicone Elastomer Properties

PropertyLow Crosslinker ConcentrationHigh Crosslinker Concentration
Crosslink Density LowHigh
Young's Modulus LowHigh
Tensile Strength LowHigh
Elongation at Break HighLow
Hardness LowHigh
Swelling in Solvent HighLow

This table illustrates the general principles of how crosslinker concentration affects the mechanical properties of silicone elastomers.

Silicone-based materials are renowned for their excellent thermal stability, a property derived from the high bond energy of the siloxane (Si-O-Si) backbone. mdpi-res.com The incorporation of disiloxane-1,3-diol units into a polymer network preserves this fundamental characteristic. Silicone resins built using these diols can exhibit high thermal and thermo-oxidative stability. google.com The degradation of silicone resins is often initiated by the presence of residual silanol (B1196071) (Si-OH) groups; however, specific formulations can leverage these groups to create more stable bonds, such as Si-O-Ph (phenyl), which can increase the cross-linking degree and prevent degradation, leading to char yields as high as 91% at 800 °C in nitrogen. mdpi-res.com

The chemical resistance of these materials is also a key feature. The polysiloxane backbone is generally hydrophobic and resistant to a wide range of chemicals. researchgate.net The presence of ethyl groups in this compound, as opposed to the more common methyl groups, would be expected to slightly increase the organophilic and hydrophobic nature of the resulting polymer, potentially altering its compatibility and resistance profile with specific organic solvents.

Engineered Polymeric Materials for Specialized Applications

The reactive hydroxyl end-groups of this compound enable its use as a precursor for a variety of advanced polymeric materials beyond traditional silicones.

This compound can act as a difunctional alcohol (a diol) in polymerization reactions with diisocyanates to synthesize polyurethane-siloxane copolymers. researchgate.netresearchgate.net In these block copolymers, the siloxane portion, derived from the diol, acts as the "soft segment," imparting properties characteristic of silicones: high flexibility at low temperatures (low glass transition temperature), thermal stability, and hydrophobicity. The polyurethane portion forms the "hard segments," providing mechanical strength, toughness, and abrasion resistance. researchgate.net

Table 2: Influence of Siloxane Soft Segment Content on Polyurethane-Siloxane Copolymer Properties

PropertyLow Siloxane ContentHigh Siloxane Content
Hardness HigherLower
Tensile Strength HigherLower
Flexibility LowerHigher
Glass Transition Temp. (Tg) HigherLower
Surface Hydrophobicity LowerHigher
Thermal Stability GoodExcellent

This table shows the general trends observed when incorporating siloxane soft segments into a polyurethane matrix.

The inherent flexibility of the siloxane chain makes disiloxane-1,3-diols attractive components for smart materials, particularly electroactive polymers (EAPs). mdpi.commdpi.com Dielectric elastomers, a type of EAP, are essentially capacitors that deform under an applied electric field. Materials used for this purpose must have a low Young's modulus, high dielectric strength, and the ability to sustain large strains. mdpi.com

Silicone elastomers, derived from precursors like disiloxane-1,3-diols, are excellent candidates for these applications due to their low glass transition temperature and highly flexible network. mdpi.com The incorporation of a this compound unit would contribute to a low modulus network, allowing for significant mechanical deformation in response to electrostatic forces. Researchers are exploring interpenetrating polymer networks (IPNs) and composites to further tune the dielectric and mechanical properties of silicone-based EAPs for applications in artificial muscles, soft robotics, and energy harvesting. mdpi.comresearchgate.net

Integration in Nanomaterials Research

Disiloxane-1,3-diols are valuable molecular building blocks for the bottom-up synthesis of precisely defined nanostructures. Their defined geometry and reactive hydroxyl groups allow for controlled condensation reactions to form larger, highly organized architectures.

One of the most promising applications is in the synthesis of ladder oligosilsesquioxanes. researchgate.net These are nano-sized, cage-like or ladder-like molecules with a rigid polysiloxane framework. Research has shown that disiloxane-1,3-diols can undergo heterofunctional condensation with other reactive silane monomers to produce complex structures like tricyclic ladder oligosilsesquioxanes. bohrium.com These nanomaterials are being investigated for use in electronics, functional coatings, and as hybrid organic-inorganic composite fillers.

Furthermore, silanols in general are fundamental precursors in the sol-gel synthesis of silica (B1680970) nanoparticles. nih.govscispace.comijraset.com While tetraethyl orthosilicate (B98303) (TEOS) is the most common precursor, the use of functionalized diols like this compound could offer a route to creating functionalized or hybrid organosilica nanoparticles with tailored surface properties and morphology directly during the synthesis step. nih.govreading.ac.uk

Role in Carbon Nanotube and Fullerene Functionalization

The exceptional properties of carbon nanotubes (CNTs) and fullerenes are often harnessed through surface functionalization, a process that improves their solubility, processability, and compatibility with other materials. rsc.orgresearchgate.net Covalent functionalization typically involves the attachment of chemical groups to the surface of these carbon nanoforms. nih.gov

One common strategy involves the oxidation of CNTs to introduce carboxylic acid and hydroxyl groups on their surfaces. nih.gov These sites can then serve as anchors for further chemical reactions. The hydroxyl groups of this compound can react with these surface-bound carboxylic acid groups via esterification. This process grafts the flexible, thermally stable, and hydrophobic tetraethyldisiloxane unit onto the CNT surface. This modification is anticipated to enhance the dispersion of CNTs in nonpolar organic solvents and polymer matrices, a critical step for creating high-performance nanocomposites.

Similarly, fullerenes can be functionalized through various chemical pathways. The diol functionality of this compound allows it to act as a tethering agent, potentially linking fullerene cages or attaching them to other substrates. While direct reactions with the pristine fullerene cage are less straightforward, functionalized fullerenes bearing reactive groups could readily couple with the diol. This approach could be used to create novel fullerene-siloxane hybrid materials with tailored electronic and physical properties. nih.gov

Disiloxane-1,3-diols in Hybrid Nanocomposite Synthesis

Hybrid nanocomposites, which combine organic and inorganic components at the nanoscale, offer a route to materials with synergistic properties. Disiloxane-1,3-diols are versatile precursors in this field due to their hybrid nature. researchgate.netproquest.com this compound can be integrated into composite materials in several ways:

As a Monomer/Cross-linker: The two hydroxyl groups allow the molecule to act as a difunctional monomer in polymerization reactions. It can be co-condensed with other silanes in sol-gel processes or integrated into organic polymer backbones, such as polyesters or polyurethanes, imparting the flexibility and thermal stability of the siloxane bond.

As a Surface Modifier: The diol can be used to modify the surface of inorganic nanoparticles like titania (TiO₂) or silica (SiO₂). The hydroxyl groups of the diol can form covalent Ti-O-Si or Si-O-Si bonds with the hydroxyl groups present on the nanoparticle surfaces. researchgate.net This creates a robust, hydrophobic siloxane layer on the particle, which improves its dispersion in a polymer matrix and enhances the interfacial adhesion, leading to improved mechanical properties. researchgate.net

The table below outlines the expected impact of incorporating this compound into different composite systems.

Matrix Material Role of this compound Potential Enhancement of Composite Properties
Epoxy ResinCo-monomer / AdditiveIncreased flexibility, improved thermal stability, reduced internal stress. researchgate.net
Titanium Dioxide (TiO₂)Surface Modification AgentEnhanced hydrophobicity, improved dispersion in nonpolar media, better compatibility with organic matrices. researchgate.net
PolyurethaneChain ExtenderIntroduction of siloxane segments for increased thermal stability and surface hydrophobicity.
Silica (SiO₂)Co-precursor in Sol-GelCreation of flexible cross-links within the silica network, reducing brittleness.

Role as Building Blocks for Oligosilsesquioxanes and Ladder Siloxanes

The controlled condensation of silanols is a fundamental strategy for building complex silicon-oxygen frameworks. This compound, with its defined structure and reactive hydroxyl groups, serves as a key precursor for highly ordered siloxane oligomers and polymers.

Controlled Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with the general formula (RSiO₁.₅)ₙ. mdpi.com They are considered nano-building blocks for hybrid materials, combining a rigid inorganic silica core with peripheral organic groups. mdpi.com The synthesis of these cage structures typically requires trifunctional precursors (RSiX₃) that can form the necessary three connections per silicon atom to create a closed polyhedron.

A difunctional precursor like this compound cannot form a closed POSS cage on its own; its condensation would lead to linear or cyclic structures. However, it can be employed in more complex synthetic strategies:

Co-condensation: It can be reacted alongside trifunctional silanes to create modified POSS structures where the disiloxane (B77578) unit is incorporated into the framework, potentially leading to more open or functionalized cages.

Linking POSS Cages: It can be used to link two pre-synthesized, functionalized POSS cages together, creating "double-decker" silsesquioxanes (DDSQ) or larger, well-defined oligomeric structures. researchgate.net The synthesis of bifunctional POSS often involves a multi-step process where a precursor is first used to create an intermediate that can then be linked. mdpi.com

Exploration of Siloxane Ladder Polymers

Siloxane ladder polymers are highly ordered macromolecules with a double-stranded Si-O-Si backbone. This structure imparts exceptional thermal stability and rigidity compared to single-chain polysiloxanes. Research has confirmed that disiloxane-1,3-diols are promising building blocks for creating these advanced structures, specifically ladder oligosilsesquioxanes. researchgate.net

The synthesis involves a controlled polycondensation of this compound. The reaction proceeds in a stepwise manner, where the hydroxyl groups of one monomer molecule react with those of another to form a siloxane bond, releasing water. By carefully controlling the reaction conditions, the formation of the double-chain ladder structure is favored over the formation of random networks or simple cyclic species. The resulting polymer would feature a rigid inorganic ladder core with pairs of ethyl groups projecting from the silicon atoms, influencing the polymer's solubility and intermolecular interactions.

Application in Chemical Sensors and Biosensors

The precise arrangement of the two hydroxyl groups in this compound makes it a suitable target for molecular recognition by synthetic receptors, particularly those based on boronic acids.

Diol-Containing Compound Sensing through Boronic Acid Interactions

Boronic acids (RB(OH)₂) have the remarkable ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, forming five- or six-membered cyclic esters, respectively. nih.govrsc.org This specific interaction is the basis for a wide range of chemical sensors and biosensors designed to detect sugars, glycoproteins, and other diol-containing molecules. nih.gov

In this context, this compound can be the analyte detected by a boronic acid-based sensor. The mechanism relies on the formation of a stable six-membered cyclic boronate ester between the boronic acid receptor and the two hydroxyl groups of the disiloxane. This binding event can be designed to produce a measurable signal, most commonly a change in fluorescence.

A widely used technique is the Indicator Displacement Assay (IDA). In this setup, a fluorescent indicator dye (that is also a diol) is pre-bound to the boronic acid receptor, which quenches the dye's fluorescence. When this compound is introduced, it competes for the boronic acid binding site. Due to its favorable 1,3-diol structure, it can displace the indicator dye, restoring its fluorescence and generating a "turn-on" signal that is proportional to the diol concentration. mdpi.com

The table below illustrates the principle of an Indicator Displacement Assay for the detection of this compound.

Step Components Present Interaction Observed Signal (Fluorescence)
1Boronic Acid Receptor + Fluorescent Diol IndicatorReceptor and indicator form a non-fluorescent complex.Low / Off
2Add Sample: this compoundThe diol displaces the indicator from the receptor.High / On

This sensing strategy is highly tunable. The affinity and selectivity of the sensor can be modified by altering the chemical structure of the boronic acid receptor, making it a versatile platform for detecting specific diols like this compound in various applications.

Integration into Polymer-Based Sensing Platforms: An Uncharted Application for this compound

Extensive research and a comprehensive review of scientific literature and material science databases have revealed no specific studies or documented applications detailing the integration of this compound into polymer-based sensing platforms. While the broader field of organosilicon chemistry, particularly the use of siloxane polymers, is well-established in the development of advanced materials, the specific role of this compound as a component in sensor technology appears to be an unexplored area of research.

The current body of scientific knowledge on polymer-based sensors focuses on a variety of other monomers and polymers. These include, but are not limited to, conductive polymers like polyaniline and poly(3,4-ethylenedioxythiophene), as well as various hydrogels and functionalized polymers designed to interact with specific analytes. The unique properties of these materials, such as their electrical conductivity, optical properties, or ability to swell in the presence of certain chemicals, form the basis of their sensing mechanisms.

In contrast, the synthesis and application of polymers derived from or incorporating this compound for the purpose of creating sensing devices are not described in the available literature. Research into siloxane-containing polymers typically highlights their thermal stability, flexibility, and biocompatibility, with applications in areas distinct from sensing platforms.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the integration of this compound in this context, as the foundational research does not appear to have been conducted or published. The potential for this specific chemical compound in the field of polymer-based sensors remains a subject for future scientific inquiry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tetraethyldisiloxane-1,3-diol, and how can purity be optimized?

  • Answer : The compound is typically synthesized via hydrolysis of chlorosilane precursors under controlled pH and temperature. For example, highlights the use of sol-gel processes with ethoxysilane derivatives, where stoichiometric water addition minimizes side reactions. Purification involves fractional distillation or recrystallization, with purity verified via GC-MS (>98% purity as per ). Isomer separation may require chromatographic techniques due to structural similarities .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR identify Si-O-Si backbone signals (δ 0.1–0.5 ppm for methyl groups adjacent to Si) and hydroxyl protons (δ 1.5–2.0 ppm, broad).
  • X-ray crystallography : Resolves bond angles and confirms tetrahedral geometry around Si atoms (e.g., Si-O-Si angles ~144° as in ).
  • FT-IR : Peaks at 1050–1100 cm1^{-1} (Si-O-Si stretching) and 3200–3600 cm1^{-1} (OH stretching) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats ( ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (LD50_{50} data in ).
  • Waste disposal : Segregate siloxane waste for neutralization by certified facilities to prevent environmental release ( ).

Advanced Research Questions

Q. How do isomer mixtures impact the reactivity of this compound in crosslinking applications?

  • Answer : Isomeric ratios (e.g., 1,3-diol vs. 1,1-diol) influence crosslinking density and thermal stability. notes that isomer mixtures ≥95% require HPLC analysis (C18 column, acetonitrile/water mobile phase) to quantify species. Kinetic studies show 1,3-diol isomers react 2–3× faster in condensation reactions due to steric accessibility .

Q. What computational models are suitable for predicting the catalytic behavior of this compound in organometallic complexes?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p) basis set) model Si-O bond polarization and ligand-metal interactions. applied DFT to vanadium(V) complexes, showing that the diol’s hydroxyl groups act as Lewis bases, enhancing catalytic activity in oxidation reactions by 40–60% .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for tetraethyldisiloxane derivatives be resolved?

  • Answer : Contradictions arise from dynamic equilibria (e.g., silanol-siloxane interconversion). Strategies include:

  • Low-temperature NMR : Suppresses exchange broadening (e.g., −40°C in CDCl3_3).
  • High-resolution MS : Accurately identifies molecular ions (e.g., [M+H]+^+ at m/z 282.557, matching ).
  • Cross-validation : Compare with reference spectra from NIST databases ( ) .

Q. What role does this compound play in hybrid material synthesis, and how is its performance quantified?

  • Answer : The diol serves as a crosslinker in silicone-polymer hybrids. reports using DSC (Tg_g shifts from −120°C to −90°C) and TGA (decomposition onset >300°C) to assess thermal stability. Porosimetry measures pore size distribution (e.g., 2–5 nm in aerogels), correlating with diol concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.